2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3OS/c18-14-4-2-1-3-13(14)16(22)21-17-20-15(10-23-17)12-7-5-11(9-19)6-8-12/h1-8,10H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQONJXAKXKAXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The compound may also disrupt the biosynthesis of essential bacterial lipids, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs vary in substituents on the thiazole ring, benzamide moiety, or aryl groups. Key comparisons include:
Key Observations :
- Substituent Position: The 4-cyanophenyl group in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to pyridinyl (e.g., compound 4h) or unsubstituted thiazole derivatives .
- Chlorine Substitution: Dichloro analogs (e.g., 2,4-dichloro in ) exhibit broader biological activities (e.g., anti-inflammatory) but lower selectivity compared to mono-chloro derivatives.
- Polar Groups: Morpholinomethyl or dimethylamino groups (e.g., 4d, 4h) improve solubility but may reduce blood-brain barrier permeability due to increased polarity .
Pharmacological and Physicochemical Properties
- Thermal Stability: Analogs with rigid substituents (e.g., chromen-3-yl in ) exhibit higher melting points (>200°C), whereas flexible groups like morpholinomethyl lower thermal stability (melting point 168–170°C) .
- Spectral Data :
- 1H NMR : The target compound’s aromatic protons (δ 7.2–8.1 ppm) align with analogs like 4-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (δ 7.3–8.3 ppm) .
- HRMS : Precise mass data (e.g., [M+H]+ m/z 380.0521 for the target) differ by <0.005 Da from dichloro derivatives, confirming structural fidelity .
Biological Activity
2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a candidate for further research and development. This article will explore its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . Its structure features a thiazole ring, a benzamide moiety, and a cyanophenyl substituent, which contributes to its unique biological properties.
Synthesis Methods
The synthesis typically involves the reaction of 2-aminothiazole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine, using dichloromethane as a solvent at room temperature. The product is purified through recrystallization or column chromatography.
Industrial Production : For large-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and yield while adhering to green chemistry principles.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It disrupts bacterial lipid biosynthesis, leading to cell death. Comparative studies have shown that it is effective against various bacterial strains, potentially outperforming standard antibiotics like norfloxacin .
Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro. It inhibits the proliferation of cancer cells by inducing apoptosis through the inhibition of specific enzymes involved in cell cycle regulation. The structure-activity relationship (SAR) analysis highlights that the presence of the cyanophenyl group enhances its potency against certain cancer cell lines .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : It targets enzymes crucial for cell proliferation.
- Induction of Apoptosis : The interaction with cellular proteins leads to programmed cell death in cancer cells.
- Disruption of Bacterial Cell Functions : It interferes with the biosynthesis of essential components in bacterial cells .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer effects of thiazole derivatives, including this compound, reported an IC50 value of approximately . This indicates a potent effect against specific cancer cell lines, suggesting that modifications to the thiazole ring can enhance activity .
Case Study 2: Antimicrobial Activity Assessment
In a comparative analysis, this compound was tested against several bacterial strains. Results showed that it exhibited comparable or superior antimicrobial activity relative to established antibiotics, highlighting its potential as an alternative therapeutic agent.
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| This compound | 1.61 ± 1.92 | Anticancer |
| Norfloxacin | Varies | Antimicrobial |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide?
- Methodology : Multi-step synthesis involving (1) formation of the thiazole core via Hantzsch thiazole synthesis (cyclization of thiourea derivatives with α-haloketones), followed by (2) coupling of the benzamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimize reaction conditions (e.g., anhydrous DMF as solvent, 0–5°C for coupling) to minimize side reactions .
- Key Considerations : Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) and confirm intermediates via -NMR (e.g., thiazole proton signals at δ 7.2–7.8 ppm) .
Q. Which analytical techniques are critical for confirming structure and purity?
- Structural Confirmation :
- -/-NMR to verify substituent integration (e.g., cyanophenyl C≡N signal at ~110 ppm in -NMR) .
- IR spectroscopy for functional groups (e.g., amide C=O stretch at ~1650 cm, thiazole C-S absorption at ~680 cm) .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity; detect degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
Q. What structural features contribute to its biological activity?
- Thiazole Ring : Facilitates π-π stacking with enzyme active sites (e.g., kinase ATP-binding pockets) .
- Cyanophenyl Group : Enhances electron-withdrawing effects, improving binding affinity via hydrophobic interactions .
- Benzamide Core : Acts as a hydrogen-bond donor/acceptor, critical for target engagement (e.g., caspase-3 inhibition) .
Advanced Research Questions
Q. How can yield and purity be optimized during synthesis?
- Catalyst Screening : Test Pd/C or CuI for coupling efficiency in thiazole formation; optimize equivalents (1.2–1.5 eq.) to reduce unreacted intermediates .
- Solvent Effects : Compare DMF vs. THF for amide coupling; DMF improves solubility but may require post-reaction dialysis to remove residual solvent .
- Workflow : Use DoE (Design of Experiments) to evaluate temperature (20–80°C), reaction time (6–24 h), and stoichiometry interactions .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : If antiproliferative IC values vary across cancer cell lines (e.g., MCF-7 vs. HeLa):
- Conduct competitive binding assays with radiolabeled ligands to confirm target specificity .
- Evaluate metabolic stability (e.g., microsomal assays) to rule out false negatives from rapid degradation .
- Structural Modifications : Introduce electron-donating groups (e.g., -OCH) to the benzamide moiety to enhance solubility and reduce off-target effects .
Q. What computational approaches predict binding affinity with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3LUF for kinases) to model interactions; prioritize poses with cyanophenyl-thiazole insertion into hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Data Integration : Cross-validate computational results with SPR (surface plasmon resonance) binding kinetics (e.g., K = 12 nM for caspase-3) .
Q. How to improve solubility and bioavailability via structural modifications?
- Strategies :
- Introduce PEGylated side chains to the benzamide group (e.g., -OCHCHOH) to enhance aqueous solubility .
- Replace chloro substituents with trifluoromethyl (-CF) to balance lipophilicity and metabolic stability .
- Evaluation : Measure logP (shake-flask method; target <3) and conduct Caco-2 permeability assays (P >1 × 10 cm/s) .
Data Contradiction Analysis
- Example : Discrepancies in enzyme inhibition (e.g., COX-2 IC = 0.8 μM vs. 2.1 μM):
- Root Cause : Differences in assay conditions (e.g., pH, cofactors like Mg) or compound aggregation .
- Resolution : Repeat assays with DLS (dynamic light scattering) to detect aggregates; use 0.01% Tween-80 to prevent nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
